Carbonsäureamid-Acetale
Carboxylic acid amide acetals are a class of compounds that are widely used in various chemical applications, including pharmaceuticals and agrochemicals. These acetals are formed by the reaction between a carboxylic acid derivative and an acetal, which provides them with unique structural features such as protective groups and reactive sites. They can be employed in synthetic chemistry to protect amide functionalities during reactions where amides would otherwise be prone to degradation or side-reactions.
The stability of these compounds under mild conditions makes them valuable tools for molecular modification and protection strategies. Additionally, they exhibit good solubility and reactivity, which are advantageous properties for drug design and synthesis. In industrial settings, carboxylic acid amide acetals can also serve as intermediates in the production of various chemicals, enhancing process efficiency and product quality.
These compounds are typically synthesized through straightforward reactions involving acetal formation, offering synthetic chemists versatile options to manipulate molecular structures effectively. Their application range is broad, from basic research to commercial manufacturing processes, making them indispensable reagents in the chemical industry.

Struktur | Chemischer Name | CAS | MF |
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N,N-Dimethylformamide diethyl acetal | 1188-33-6 | C7H17NO2 |
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N,N-Dimethylformamide dineopentyl acetal | 4909-78-8 | C13H29NO2 |
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Ethanamine, N-(dimethoxymethyl)-N-ethyl- | 4432-76-2 | C7H17NO2 |
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Furo[2,3-b]pyridine-3a(6H)-carboxylicacid, 2,3,7,7a-tetrahydro-7a-methoxy-2-methyl-6-oxo-, ethyl ester | 59909-61-4 | C12H17NO5 |
Verwandte Literatur
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Empfohlene Lieferanten
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Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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